molecular formula C36H30Sn2 B091783 Hexaphenyldistannane CAS No. 1064-10-4

Hexaphenyldistannane

Cat. No.: B091783
CAS No.: 1064-10-4
M. Wt: 700.0 g/mol
InChI Key: UAPQJVJCJITJET-UHFFFAOYSA-N
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Description

Hexaphenyldistannane, also known as hexaphenylditin, is an organotin compound with the chemical formula ((C_6H_5)_3Sn-Sn(C_6H_5)_3). It is characterized by the presence of two tin atoms bonded to six phenyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaphenyldistannane can be synthesized through the reaction of triphenyltin chloride with sodium in an inert atmosphere. The reaction typically proceeds as follows: [ 2 (C_6H_5)_3SnCl + 2 Na \rightarrow (C_6H_5)_3Sn-Sn(C_6H_5)_3 + 2 NaCl ] This reaction is carried out in anhydrous conditions to prevent the hydrolysis of the tin compounds.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves similar principles as laboratory methods, with a focus on maintaining anhydrous conditions and using inert atmospheres to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Hexaphenyldistannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The phenyl groups can be substituted with other organic groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.

Major Products Formed:

    Oxidation: Tin oxides and phenyl derivatives.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin compounds depending on the substituents introduced.

Scientific Research Applications

Hexaphenyldistannane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: Research into the biological activity of organotin compounds includes studies on their potential use as antifungal and antibacterial agents.

    Medicine: Investigations into the medicinal properties of organotin compounds explore their potential as therapeutic agents.

    Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Hexaphenyldistannane can be compared with other organotin compounds, such as:

    Tetraphenyltin: ((C_6H_5)_4Sn)

    Triphenyltin chloride: ((C_6H_5)_3SnCl)

    Diphenyltin dichloride: ((C_6H_5)_2SnCl_2)

Uniqueness: this compound is unique due to its symmetrical structure and the presence of two tin atoms bonded to six phenyl groups. This structure imparts specific chemical properties that differentiate it from other organotin compounds, making it valuable for specific applications in research and industry.

Properties

InChI

InChI=1S/6C6H5.2Sn/c6*1-2-4-6-5-3-1;;/h6*1-5H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPQJVJCJITJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064-10-4
Record name 1,1,1,2,2,2-Hexaphenyldistannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1064-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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